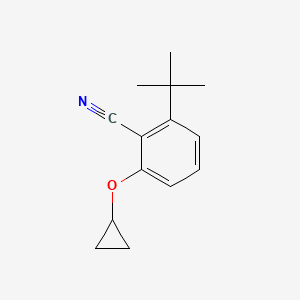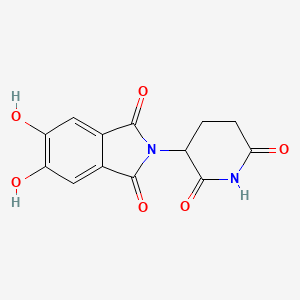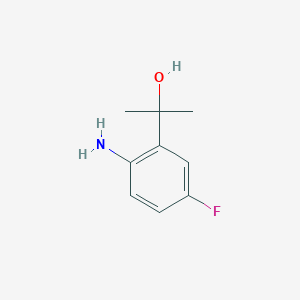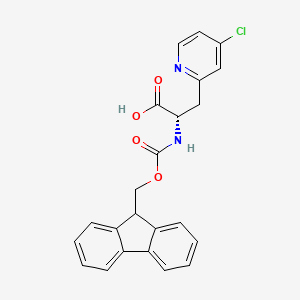![molecular formula C10H11ClN2OS B12096864 [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride](/img/structure/B12096864.png)
[3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride: is a chemical compound with the molecular formula C10H11ClN2OS It is a hydrochloride salt of [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine, which contains a thiazole ring attached to a phenyl group through an oxygen atom and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment to Phenyl Group: The thiazole ring is then attached to a phenyl group through an oxygen atom.
Introduction of Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where the phenylthiazole compound is reacted with formaldehyde and ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the methanamine group, converting it to a primary amine or even further to a methyl group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be done using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amine or methyl derivatives.
Substitution: Nitro, halo, or sulfonyl derivatives of the phenyl ring.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development, particularly as enzyme inhibitors or receptor modulators.
Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industry:
Agrochemicals: The compound may be used in the development of pesticides or herbicides due to its potential biological activity.
Dyes and Pigments: It can be used as a precursor in the synthesis of dyes and pigments for various industrial applications.
Mécanisme D'action
The mechanism of action of [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiazole ring and methanamine group are likely involved in interactions with the active site of the target protein, leading to inhibition or activation of its function. Molecular docking studies can provide insights into the binding mode and key interactions involved.
Comparaison Avec Des Composés Similaires
[1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound contains a triazole ring fused with a thiadiazine ring and exhibits similar biological activities, such as enzyme inhibition and antimicrobial properties.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and various pharmaceuticals, share structural similarities and biological activities.
Uniqueness:
Structural Features: The presence of both a thiazole ring and a methanamine group attached to a phenyl ring through an oxygen atom makes [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride unique compared to other thiazole derivatives.
Biological Activity: The specific combination of functional groups may confer unique biological activities, making it a valuable compound for drug discovery and development.
Propriétés
Formule moléculaire |
C10H11ClN2OS |
|---|---|
Poids moléculaire |
242.73 g/mol |
Nom IUPAC |
[3-(1,3-thiazol-2-yloxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H10N2OS.ClH/c11-7-8-2-1-3-9(6-8)13-10-12-4-5-14-10;/h1-6H,7,11H2;1H |
Clé InChI |
JJTXXHYJEBYKNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=NC=CS2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(1R,5R,11aS)-methyl 8-oxooctahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxylate](/img/structure/B12096852.png)

